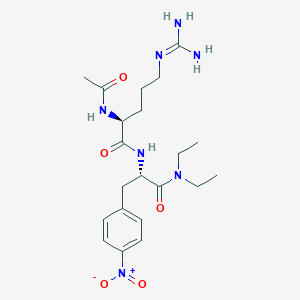
HIV-1 protease-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 protease-IN-4 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving newly synthesized polyproteins into functional viral proteins, a process essential for the maturation of infectious virions. By inhibiting this enzyme, this compound prevents the formation of mature viral particles, thereby hindering the replication of the virus and its ability to infect new cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-4 involves several key steps, including the formation of intermediate compounds and their subsequent reactions to yield the final product. Common reagents and conditions used in these reactions include:
- i-BuNH2, CH3CN, 80°C, 6 hours
- Aryl sulfonyl chloride, DIEA, DMAP, THF, 0°C to room temperature, 3-5 hours
- CH2Cl2-CF3COOH (1:1), 0°C to room temperature, 3 hours
- H2 (gas), 50 psi, 10% Pd/C, CH3OH, room temperature, 2 hours
- EDCI, HOBt, DMAP, anhydrous DMF, argon, 0°C to room temperature, 3 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as crystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions: HIV-1 protease-IN-4 undergoes various chemical reactions, including:
- Oxidation: Involves the addition of oxygen or the removal of hydrogen.
- Reduction: Involves the addition of hydrogen or the removal of oxygen.
- Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
HIV-1 protease-IN-4 has a wide range of scientific research applications, including:
- Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
- Biology: Employed in research on viral replication and the development of antiviral therapies.
- Medicine: Investigated for its potential use in highly active antiretroviral therapy (HAART) to treat HIV/AIDS.
- Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 protease activity .
作用機序
HIV-1 protease-IN-4 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of viral polyproteins into functional proteins. This inhibition disrupts the maturation of viral particles, rendering them non-infectious. The molecular targets involved include the catalytic residues of the enzyme, such as aspartic acid (Asp25), which play a critical role in the enzyme’s activity .
類似化合物との比較
HIV-1 protease-IN-4 can be compared with other HIV-1 protease inhibitors, such as:
- Saquinavir
- Indinavir
- Ritonavir
- Nelfinavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Darunavir
- Tipranavir
Uniqueness: this compound stands out due to its high potency and specificity for the HIV-1 protease enzyme. It has shown promising results in inhibiting drug-resistant variants of the virus, making it a valuable candidate for further research and development .
特性
分子式 |
C48H69N7O11 |
|---|---|
分子量 |
920.1 g/mol |
IUPAC名 |
1-[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl]oxycarbonyloxyethyl (2S)-2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C48H69N7O11/c1-30(2)38(54(10)11)43(58)64-31(3)65-46(61)66-37(36(27-32-19-15-14-16-20-32)50-41(56)39(47(4,5)6)51-44(59)62-12)29-55(53-42(57)40(48(7,8)9)52-45(60)63-13)28-33-22-24-34(25-23-33)35-21-17-18-26-49-35/h14-26,30-31,36-40H,27-29H2,1-13H3,(H,50,56)(H,51,59)(H,52,60)(H,53,57)/t31?,36-,37-,38-,39+,40+/m0/s1 |
InChIキー |
GEINZDHAZWJNHM-VZCUVCCGSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC(C)OC(=O)O[C@@H](CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)N(C)C |
正規SMILES |
CC(C)C(C(=O)OC(C)OC(=O)OC(CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)C(C(C)(C)C)NC(=O)OC)C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


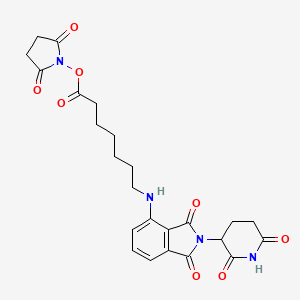
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)

![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
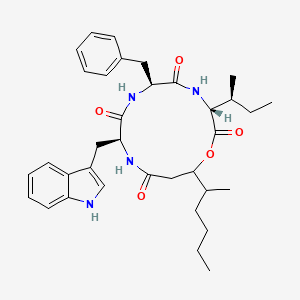
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
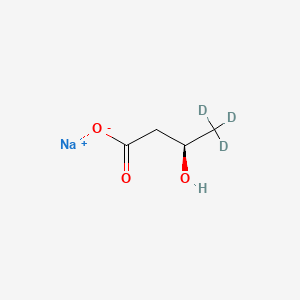
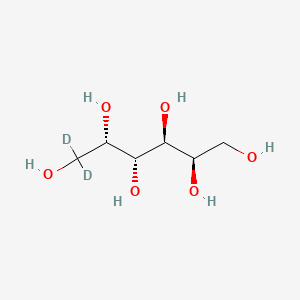
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

